molecular formula C11H19NO2 B1317584 Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate CAS No. 88069-56-1

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate

Cat. No.: B1317584
CAS No.: 88069-56-1
M. Wt: 197.27 g/mol
InChI Key: VKIVANHGDYINSJ-UHFFFAOYSA-N
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Description

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate is a chemical compound with the molecular formula C10H17NO2 It is an ester derivative of tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate typically involves the esterification of tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid+EthanolCatalystEthyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate+Water\text{Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid+EthanolCatalyst​Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate can be compared with other similar compounds, such as:

    Tetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid: The parent compound, which lacks the ester group.

    Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-carboxylate: A closely related ester with similar properties.

    Tetrahydro-1H-pyrrolizine-7A(5H)-ethanamine: A derivative with an amine group instead of an ester.

Properties

IUPAC Name

ethyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-11-5-3-7-12(11)8-4-6-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIVANHGDYINSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CCCN1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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